

Application Notes and Protocols: Indocyanine Green Angiography for Retinal Vasculature Visualization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Indocyanine Green

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green angiography (ICGA) is a powerful diagnostic imaging technique used to visualize the retinal and, more specifically, the choroidal vasculature.[1][2] Unlike fluorescein angiography (FA), which is the gold standard for retinal circulation, ICGA utilizes **indocyanine green** (ICG) dye, which has distinct properties making it ideal for imaging the deeper choroidal vessels.[2][3] ICG is a water-soluble cyanine dye that fluoresces in the near-infrared range (790–805 nm), allowing for better penetration through ocular pigments like melanin and xanthophyll, as well as exudates and thin layers of blood.[4] This document provides detailed application notes and protocols for the use of ICGA in research and drug development settings for the visualization of retinal and choroidal vasculature.

Principle of the Method

ICG dye is administered intravenously and, due to its high affinity for plasma proteins (approximately 98%), it remains largely within the choroidal vasculature with minimal leakage. An imaging system with a specialized camera captures the infrared fluorescence emitted by the ICG dye as it circulates through the eye's blood vessels. This allows for high-resolution imaging

of the choroidal circulation, which is often obscured in FA due to the leakage from the fenestrated choriocapillaris.

Applications in Research and Drug Development

ICGA is a critical tool in the study and management of various chorioretinal diseases, making it invaluable for preclinical and clinical research.

- **Choroidal Neovascularization (CNV):** ICGA is widely used to study CNV, particularly in exudative age-related macular degeneration (AMD). It can help in identifying the full extent of the neovascular complex, including the feeder vessels, which may not be clearly visible with FA. This is crucial for evaluating the efficacy of anti-angiogenic therapies.
- **Polypoidal Choroidal Vasculopathy (PCV):** ICGA is considered the gold standard for diagnosing PCV, a condition characterized by a branching vascular network and polypoidal lesions.
- **Central Serous Chorioretinopathy (CSCR):** In cases of chronic or atypical CSCR, ICGA can reveal choroidal vascular hyperpermeability and guide treatment decisions.
- **Intraocular Tumors:** ICGA can aid in the differentiation of various intraocular tumors, such as choroidal hemangiomas and melanomas, based on their distinct vascular patterns.
- **Inflammatory Conditions (Choroiditis):** ICGA is useful in evaluating the extent of choroidal inflammation in conditions like multifocal choroiditis and Vogt-Koyanagi-Harada (VKH) disease.

Data Presentation: Quantitative Analysis

Quantitative analysis of ICGA images is crucial for objectively assessing changes in retinal and choroidal vasculature in response to disease progression or therapeutic intervention. Below are examples of how quantitative data from ICGA studies can be presented.

Table 1: Comparison of Choroidal Neovascularization (CNV) Lesion Size Measurement between ICGA and Optical Coherence Tomography Angiography (OCTA).

Imaging Modality	Parameter	Reader 1 (Mean ± SD)	Reader 2 (Mean ± SD)	Statistical Significance (p-value)
ICGA (Intermediate Phase)	CNV Area (mm ²)	2.70 ± 2.43	2.71 ± 2.45	-
ICGA (Late Phase)	CNV Area (mm ²)	3.04 ± 2.38	2.92 ± 2.55	-
OCTA	Select Area (mm ²)	2.21 ± 2.15	2.03 ± 1.92	< 0.05
OCTA	Vessel Area (mm ²)	1.17 ± 1.10	1.11 ± 0.99	< 0.05

*Note: The difference in lesion size between OCTA and both intermediate and late phase ICGA was statistically significant. Data suggests that OCTA may measure a smaller CNV area compared to ICGA.

Table 2: Qualitative Comparison of CNV Definition between ICGA and OCTA.

CNV Border Definition	ICGA (%)	OCTA (%)	Statistical Significance (p-value)
Well-defined	37.9	53.8	0.03
Partly-defined	44.5	27.5	0.02
Undefined	17.0	18.7	Not Significant

*Note: OCTA demonstrated a significantly higher percentage of well-defined CNV borders compared to ICGA.

Experimental Protocols

Clinical Research Protocol for ICGA

This protocol outlines the steps for performing ICGA in a clinical research setting.

5.1.1. Patient Preparation

- **Informed Consent:** Obtain written informed consent from the participant after explaining the procedure, potential risks, and benefits.
- **Medical History:** Take a thorough medical history, including any allergies, particularly to iodine, shellfish, or previous contrast agents. ICG is contraindicated in patients with such allergies.
- **Fasting:** Recommend fasting for 2-4 hours before the procedure.
- **Pupil Dilation:** Dilate the participant's pupils with appropriate mydriatic eye drops to ensure a clear view of the fundus.
- **Positioning:** Position the patient comfortably at the imaging system with their chin in the chin rest and forehead against the headrest.

5.1.2. ICG Dye Preparation and Administration

- **Reconstitution:** Dissolve 25 mg of lyophilized ICG powder in the provided aqueous solvent (typically 5 ml). The solution should be used within 6 hours.
- **Dosage:** The standard adult dose is 25 mg. For Scanning Laser Ophthalmoscope (SLO) systems, a lower volume may be used.
- **Injection:** Inject the ICG solution as a bolus into a peripheral vein (e.g., antecubital vein), followed immediately by a 5 ml saline flush to ensure rapid and complete delivery of the dye.

5.1.3. Image Acquisition

- **Phases of Angiography:** The ICGA procedure is divided into early, mid, and late phases.
 - **Early Phase (0-3 minutes):** Start image acquisition immediately upon injection. Capture images at a rate of 1.5 to 2 seconds to visualize the filling of choroidal arteries and choriocapillaris.

- Mid Phase (3-15 minutes): Acquire images at a slower pace to observe the filling of larger choroidal veins and the complete perfusion of the choroid.
- Late Phase (15-30 minutes or longer): Capture images at intervals to observe the washout of the dye and to identify any late-staining or "hot spots" which can be indicative of active neovascularization.
- Fellow Eye Imaging: If required, images of the contralateral eye should also be acquired.
- Image Quality: Adjust focus and sensitivity to obtain optimal images of the choroidal vasculature.

5.1.4. Post-Procedure Monitoring

- Adverse Reactions: Monitor the participant for any signs of adverse reactions, such as nausea, itching, or, in rare cases, severe allergic reactions. An emergency kit should be readily available.
- Patient Advice: Advise the patient that their vision may be blurry due to pupil dilation and to wear sunglasses to manage photosensitivity.

Preclinical (Animal Model) Protocol for ICGA

This protocol is adapted for performing ICGA in animal models, such as rodents or non-human primates, for preclinical research.

5.2.1. Animal Preparation

- Anesthesia: Anesthetize the animal according to the institution's approved animal care and use committee (IACUC) protocol.
- Pupil Dilation: Apply a topical mydriatic agent to the animal's eye to achieve full pupil dilation.
- Positioning: Securely position the animal on a stereotaxic frame or a custom holder to ensure stability and proper alignment with the imaging system.

5.2.2. ICG Dye Administration

- **Dosage Calculation:** Calculate the ICG dose based on the animal's body weight.
- **Route of Administration:** The route of administration can be intravenous (e.g., tail vein in rodents) or intraperitoneal, depending on the research question and animal model. Intravenous administration provides a more rapid and distinct bolus for vascular filling phases.
- **Injection:** Administer the ICG dye as a bolus injection, followed by a saline flush.

5.2.3. Image Acquisition

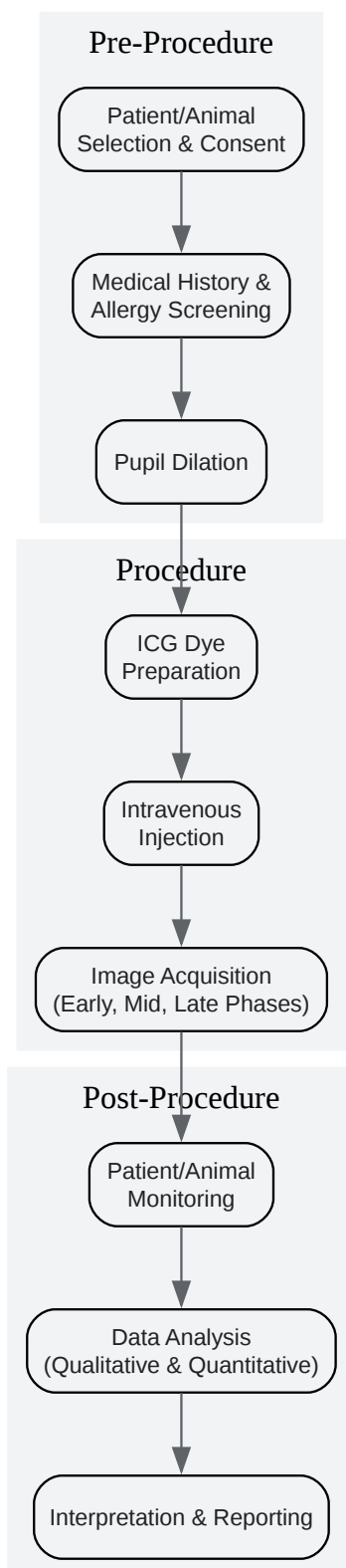
- **Imaging System:** Use a specialized small animal imaging system equipped for near-infrared fluorescence imaging.
- **Focusing:** Adjust the focus of the imaging system to visualize the choroidal vasculature. The ideal focus for visualizing the choroid is generally between 10-15 D, but may need adjustment based on the size of any induced lesions.
- **Image Capture:** Acquire a series of images over time to capture the dynamic flow of the ICG dye through the choroidal circulation, similar to the early, mid, and late phases in the clinical protocol.

5.2.4. Post-Procedure Care

- **Recovery:** Monitor the animal during recovery from anesthesia, ensuring it is warm and breathing normally.
- **Analgesia:** Provide post-procedural analgesia as required by the experimental protocol and IACUC guidelines.

Visualizations

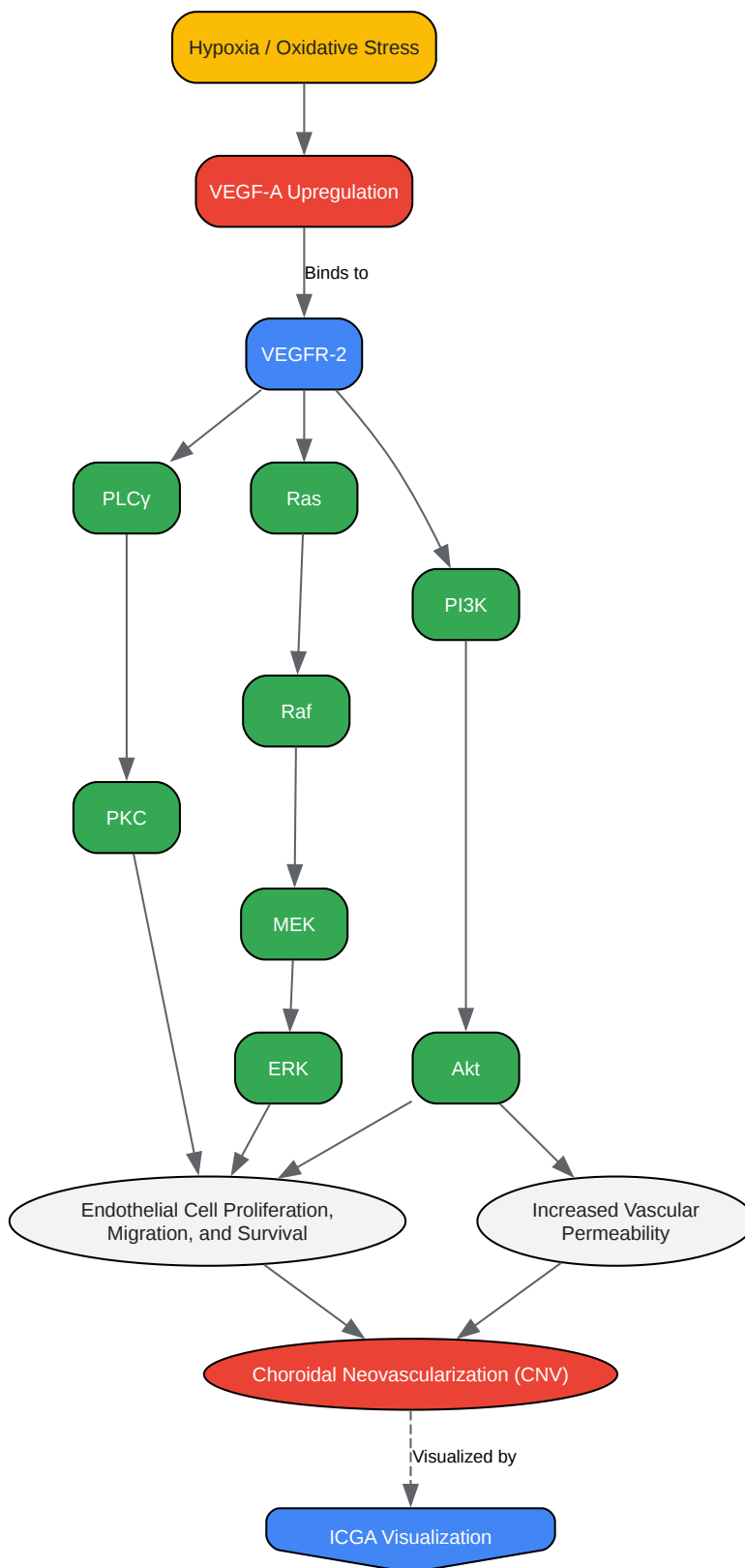
Experimental Workflow for ICGA



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Caption: Experimental workflow for **Indocyanine Green** Angiography (ICGA).

VEGF Signaling Pathway in Choroidal Neovascularization (CNV)



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Caption: Simplified VEGF signaling pathway leading to Choroidal Neovascularization (CNV).

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- To cite this document: BenchChem. [Application Notes and Protocols: Indocyanine Green Angiography for Retinal Vasculature Visualization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671883#indocyanine-green-angiography-for-retinal-vasculature-visualization]

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